1-(Phenylsulfonyl)-4-azaindole 1-(Phenylsulfonyl)-4-azaindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14452311
InChI: InChI=1S/C13H10N2O2S/c16-18(17,11-5-2-1-3-6-11)15-10-8-12-13(15)7-4-9-14-12/h1-10H
SMILES:
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.30 g/mol

1-(Phenylsulfonyl)-4-azaindole

CAS No.:

Cat. No.: VC14452311

Molecular Formula: C13H10N2O2S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)-4-azaindole -

Specification

Molecular Formula C13H10N2O2S
Molecular Weight 258.30 g/mol
IUPAC Name 1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C13H10N2O2S/c16-18(17,11-5-2-1-3-6-11)15-10-8-12-13(15)7-4-9-14-12/h1-10H
Standard InChI Key HGOGRVVSSAWHTO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3

Introduction

Structural Characteristics and Molecular Design

The 4-azaindole core consists of a bicyclic structure where a nitrogen atom replaces the carbon at the 4-position of the indole ring. This modification alters electronic distribution and hydrogen-bonding capacity compared to native indole derivatives. The phenylsulfonyl group (-SO₂C₆H₅) at the 1-position introduces steric bulk and polar interactions, which are critical for target engagement.

Molecular Formula: C₁₃H₁₀N₂O₂S
Molecular Weight: 270.30 g/mol
Key Structural Features:

  • Azaindole core with nitrogen at position 4

  • Electron-withdrawing sulfonyl group enhancing electrophilicity

  • Planar aromatic system enabling π-π stacking interactions

X-ray crystallographic studies of analogous compounds reveal that the sulfonyl oxygen atoms form hydrogen bonds with kinase hinge regions, while the azaindole nitrogen participates in key interactions with backbone amides .

Synthetic Methodologies

The synthesis of 1-(phenylsulfonyl)-4-azaindole typically involves sequential functionalization of the azaindole core:

Azaindole Core Construction

4-Azaindole is synthesized via cyclization reactions, such as the Hemetsberger-Knittel synthesis, using β-alkoxyvinyl nitriles and hydrazines. Alternative routes employ transition-metal-catalyzed cyclizations, as exemplified by palladium-mediated couplings of halogenated pyridines with alkynes .

Sulfonylation Reactions

Introducing the phenylsulfonyl group is achieved through nucleophilic substitution or palladium-catalyzed coupling. A representative protocol involves treating 4-azaindole with benzenesulfonyl chloride in the presence of a base like potassium carbonate, yielding the sulfonylated product in 65–80% efficiency.

Optimization Considerations:

  • Solvent selection (e.g., THF or DMF) influences reaction kinetics

  • Temperature control (40–60°C) minimizes side reactions

  • Use of phase-transfer catalysts improves sulfonyl group incorporation

Chemical Reactivity and Derivitization

The compound’s reactivity profile enables diverse transformations critical for structure-activity relationship (SAR) studies:

Reaction TypeConditionsProductsApplication
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivativesKinase inhibitor optimization
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted analogsProbe for electron-deficient targets
Reductive AminationNaBH₃CN, MeOH, rtAmine-functionalized variantsSolubility enhancement

Electrophilic substitution occurs preferentially at the 3-position of the azaindole ring, while the sulfonyl group can undergo reduction to sulfides or oxidation to sulfones under controlled conditions.

Biological Activity and Mechanism of Action

1-(Phenylsulfonyl)-4-azaindole derivatives exhibit potent inhibitory activity against multiple kinase families:

Kinase Inhibition

The compound’s planar structure allows deep penetration into ATP-binding pockets. Key interactions include:

  • Hydrogen bonding between the sulfonyl oxygen and kinase hinge residues (e.g., Glu91 in Aurora B)

  • Hydrophobic contacts from the phenyl ring with gatekeeper residues

  • π-π stacking of the azaindole core with conserved phenylalanine residues

Notable Targets:

  • Aurora Kinases: IC₅₀ values <100 nM reported for analogs in leukemia models

  • FGFR (Fibroblast Growth Factor Receptor): 70% inhibition at 1 μM in enzymatic assays

  • AAK1 (Adaptor-Associated Kinase 1): Disruption of viral trafficking in dengue virus studies

Antiviral Activity

Derivatives bearing electron-withdrawing groups at the 4-position demonstrate nanomolar activity against dengue virus (DENV) by blocking host kinase-mediated viral replication. A 2018 study showed a 3.2-log reduction in viral titer at 10 μM concentration .

Applications in Drug Discovery

Fragment-Based Lead Optimization

The compact molecular framework (MW ~270 Da) makes 1-(phenylsulfonyl)-4-azaindole an ideal fragment for FBDD. Structural elaboration strategies include:

  • Side Chain Diversification: Introducing solubilizing groups (e.g., morpholino, piperazinyl)

  • Core Modifications: Halogenation at C-5 for enhanced potency and metabolic stability

Case Study: GSK1070916 Analog Development

Replacing the urea moiety in GSK1070916 with a sulfonyl group improved oral bioavailability (F = 58% vs. 22% in rats) while maintaining Aurora B inhibition (IC₅₀ = 0.8 nM) . This demonstrates the scaffold’s versatility in balancing potency and pharmacokinetics.

Comparative Analysis with Related Compounds

Parameter1-(Phenylsulfonyl)-4-azaindole5-Methoxyindole2-Iodo-7-azaindole
Molecular Weight270.30147.17244.05
Kinase InhibitionAurora B (IC₅₀ = 1.2 nM)InactiveCDK2 (IC₅₀ = 850 nM)
Solubility (PBS)32 μM410 μM18 μM
Metabolic Stabilityt₁/₂ = 45 min (HLM)t₁/₂ = 12 mint₁/₂ = 68 min

Data adapted from

Future Directions and Challenges

Recent advances in cryo-EM and computational modeling are enabling structure-guided design of next-generation derivatives. Key challenges include:

  • Mitigating hERG channel affinity (IC₅₀ <1 μM in current leads)

  • Improving blood-brain barrier penetration for CNS targets

  • Addressing isoform selectivity in kinase families

Ongoing clinical trials of azaindole-based therapeutics (NCT04803201, NCT04913220) underscore the translational potential of this scaffold.

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